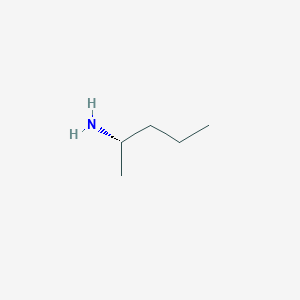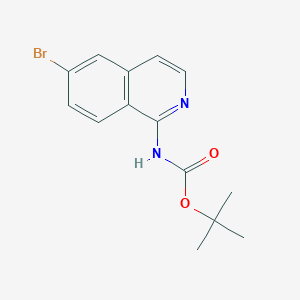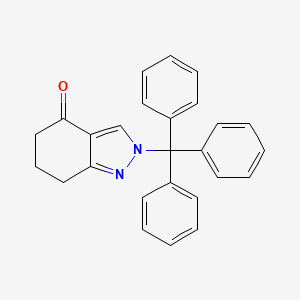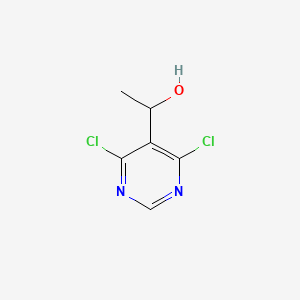
1,3,5-Triazine, 2,4-dichloro-6-(1-naphthalenyl)-
Descripción general
Descripción
1,3,5-Triazine, 2,4-dichloro-6-(1-naphthalenyl)- is a derivative of 1,3,5-triazine . These compounds are known to exhibit various biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride . This process can be achieved through conventional methods or by using microwave irradiation, which provides the desired products in less time, with higher yields and purities . The synthesis also involves the use of primary amines in the presence of an excess of the corresponding amine .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives is characterized by FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis . The structure may also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,5-triazine derivatives include sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The substitution of Cl by the primary amines on the substrate was achieved respectively in high to moderate yields by refluxing the solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-triazine derivatives can vary depending on the functional group introduced. For instance, the melting point of these derivatives can range from 43 °C to 190 °C, while the enthalpy change of melting can range from 47 to 150 J g−1 .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Biological Significance
1,3,5-Triazine and its derivatives are explored for their significant biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. Their potent pharmacological activities suggest that the triazine nucleus could be a promising core for drug development, indicating a wide area of application in medicinal chemistry (Verma, Sinha, & Bansal, 2019).
Antitumor Activities
Triazine scaffolds, particularly 1,2,3-triazines and their benzo- and heterofused derivatives, have been shown to exhibit broad antitumor activities. Their efficacy and straightforward synthesis highlight their potential as scaffolds for developing antitumor compounds (Cascioferro et al., 2017).
Mesogens with 1,3,5-Triazine Core
Research on triazine-based mesogens has been expanding due to their importance in charge and energy transport investigations and potential organo-electronic applications. The variety of structural modifications undertaken in the field of 1,3,5-triazine-based discotic molecules facilitates the altering of properties for applications in liquid crystal display technologies and more (Devadiga & Ahipa, 2019).
Anticancer Scaffold
The 1,3,5-triazine analogs have been extensively explored for their anticancer potential against various cell lines, demonstrating different mechanisms of action. These analogs, exhibiting significant anticancer activity and pharmacokinetic parameters, are considered as clinical candidates for future anticancer formulations (Kumar et al., 2019).
Eco-friendly Synthesis
The eco-friendly synthesis of 1,2,4-triazine derivatives emphasizes the abundance of triazine compounds in literature due to their versatile applications. This highlights the potential for developing sustainable methods of synthesis for compounds with wide-ranging activities (Rani & Kumari, 2020).
Therapeutic Potential and Recent Patents
Triazines have shown a wide spectrum of activities and have led to the development of several commercial drugs. The review of recent patents suggests a growing interest in triazines due to their therapeutic potential across various diseases, showcasing their importance in drug development (Dubey et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 2,4-dichloro-6-(naphthalen-1-yl)-1,3,5-triazine is the KRAS G12D mutant protein . This protein plays a crucial role in cell signaling pathways, and mutations in this protein are often associated with various types of cancers .
Mode of Action
The compound interacts with the KRAS G12D mutant protein, inhibiting its function It is believed that the compound binds to the protein, preventing it from sending signals for cell growth and division .
Biochemical Pathways
The inhibition of the KRAS G12D mutant protein affects several downstream biochemical pathways. Most notably, it disrupts the RAS/RAF/MEK/ERK pathway, which is involved in cell proliferation, differentiation, and survival . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of tumor growth . By targeting the KRAS G12D mutant protein and disrupting key biochemical pathways, the compound can potentially slow down or stop the proliferation of cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dichloro-6-naphthalen-1-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-12-16-11(17-13(15)18-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULQIPWJEFVQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC(=N3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)






![benzhydryl (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3181168.png)




